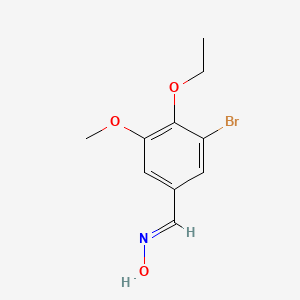

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime, AldrichCPR

Description

Empirical Formula: C₁₀H₁₂BrNO₃ Molecular Weight: 274.11 g/mol Product Number: OTV000140 (AldrichCPR)

This compound belongs to the benzaldehyde oxime class, characterized by a bromo substituent at position 3, ethoxy at position 4, and methoxy at position 5 on the aromatic ring. Oximes are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity (e.g., nucleophilic additions, Beckmann rearrangements).

Properties

IUPAC Name |

(NE)-N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-3-15-10-8(11)4-7(6-12-13)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHUSNIPFFZFHW-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=N/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Hydroxy-5-methoxybenzaldehyde

Bromination introduces the bromine atom at the 3-position of the aromatic ring. This step leverages the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane (DCM).

-

Mechanism : The hydroxyl group activates the ring, directing electrophilic bromination to the ortho position (relative to -OH), while the methoxy group further stabilizes the intermediate arenium ion.

O-Ethylation of 4-Hydroxy Group

The hydroxyl group at the 4-position is replaced with an ethoxy (-OCH₂CH₃) group via alkylation.

Table 1: Optimization of Ethylation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes alkylation rate |

| Solvent | DMF | Enhances solubility of intermediates |

| Base | K₂CO₃ | Neutralizes HBr byproduct |

Oxime Formation via Hydroxylamine Conjugation

The aldehyde group at the 1-position reacts with hydroxylamine (NH₂OH) to form the oxime (-CH=N-OH).

Reaction Conditions and Mechanism

Yield and Purity Considerations

Table 2: Comparative Analysis of Oxime Formation Methods

| Method | Solvent | Base | Yield (%) |

|---|---|---|---|

| Hydroxylamine HCl | Ethanol | NaOAc | 92 |

| Hydroxylamine HCl | H₂O/EtOH | NaOH | 89 |

| Free NH₂OH | THF | Pyridine | 78 |

Alternative Pathways and Modifications

Direct Bromination of Pre-alkoxylated Intermediates

An alternative approach involves brominating 4-ethoxy-5-methoxybenzaldehyde post-alkoxylation.

One-Pot Synthesis Strategies

Recent patents describe one-pot methods combining ethylation, bromination, and oxime formation.

-

Efficiency : Reduces purification steps.

-

Drawback : Lower overall yield (~75%) due to competing reactions.

Analytical Characterization of Intermediate and Final Products

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Nitriles or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential:

Research has indicated that oxime derivatives, including 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime, may possess significant anticancer properties. Oximes have been shown to act as inhibitors of various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3) . The oxime functional group enhances binding interactions with these kinases, making them promising candidates for drug development aimed at treating different types of cancer.

Mechanism of Action:

The mechanism by which oximes exert their anticancer effects often involves the inhibition of key signaling pathways that regulate cell proliferation and survival. For instance, compounds like indirubin oximes have demonstrated high affinity for the ATP-binding site of CDKs, which play critical roles in cell cycle regulation .

Neuroprotective Effects:

Oximes are also recognized for their role as acetylcholinesterase reactivators, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's . The ability to inhibit acetylcholinesterase can lead to increased levels of acetylcholine, potentially improving cognitive function.

Agricultural Science

Insect Growth Regulation:

A study highlighted the insect growth regulatory activity of alkoxy-substituted benzaldoxime ethers, including derivatives similar to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime. These compounds have been evaluated for their effectiveness against pests like the desert locust (Schistocerca gregaria). For instance, certain derivatives caused significant growth deformities and abnormalities in insect nymphs when applied topically . This suggests potential applications in pest control strategies.

Organic Synthesis

Synthetic Intermediates:

In organic chemistry, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime serves as a valuable intermediate for synthesizing more complex molecules. Its structure allows for various functional group transformations that can lead to the development of new compounds with desired properties .

Electroluminescent Devices:

Compounds similar to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime have been utilized in the synthesis of organic electroluminescent devices. These materials are essential in the development of advanced display technologies and lighting solutions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity .

Comparison with Similar Compounds

Substituent Variations in Benzaldehyde Oxime Derivatives

The following table compares 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime with analogs differing in alkoxy/hydroxy substituents:

| Compound Name | Product No. (AldrichCPR) | Substituents (Position) | Empirical Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime | OTV000140 | Br (3), OEt (4), OMe (5) | C₁₀H₁₂BrNO₃ | 274.11 |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | OTV000217 | Br (3), OH (4), OMe (5) | C₈H₈BrNO₃ | 246.06 |

| 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime | OTV000089 | Br (3), OiPr (4), OMe (5) | C₁₁H₁₄BrNO₃ | 288.14 |

Key Observations :

- Molecular Weight : Increasing alkoxy chain length (OH → OEt → OiPr) correlates with higher molecular weight, impacting lipophilicity and solubility. The ethoxy variant (274.11 g/mol) balances hydrophobicity and steric bulk compared to the smaller hydroxy (246.06 g/mol) and bulkier isopropoxy (288.14 g/mol) analogs .

- Reactivity: Hydroxy groups (as in OTV000217) may enhance hydrogen bonding and acidity, influencing crystal packing and coordination chemistry.

Structural and Electronic Effects

Crystal Structure Insights :

- The oxime group (N–OH) in benzaldehyde derivatives typically exhibits bond lengths of ~1.36–1.40 Å (N–O) and ~1.26–1.29 Å (N=C), as observed in related compounds like 6-hydroxy-3-(hydroxyimino)indolin-2-one . These values suggest consistent electronic delocalization across the oxime moiety, regardless of substituents.

- Alkoxy groups (e.g., OEt, OiPr) donate electron density via resonance, stabilizing the aromatic ring and modulating the electron-withdrawing effect of the bromo substituent. This may alter regioselectivity in further functionalization reactions .

Antimicrobial Activity :

- While direct data on the target compound is unavailable, studies on benzaldehyde oxime ethers (e.g., O-ethyl oximes) show moderate antimicrobial activity against Candida albicans (MIC = 0.21 µM). Larger alkoxy groups (e.g., hexadecyloxy in 4-hexadecyloxybenzaldehyde oxime) may reduce bioavailability due to poor aqueous solubility, whereas ethoxy substituents offer a compromise between lipophilicity and solubility .

Toxicity Profile :

- Oxime ethers generally exhibit low genotoxicity but may show acute ecotoxicity in aquatic organisms (e.g., Daphnia). Ethoxy and methoxy groups are less toxic than halogenated analogs, aligning with industrial safety guidelines .

Biological Activity

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime, commonly referred to as AldrichCPR, is a compound of significant interest in various fields of research, particularly in chemistry and biology. Its unique structure enables diverse biological activities, making it a valuable subject for investigation.

Chemical Structure and Properties

The chemical formula for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime is C12H14BrN2O3. The presence of bromine, ethoxy, and methoxy groups contributes to its reactivity and interaction with biological targets.

The biological activity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound's functional groups facilitate hydrogen bonding and hydrophobic interactions, impacting its biological efficacy.

Enzyme Inhibition

Research indicates that 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime exhibits notable enzyme inhibition properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. The compound's inhibition mechanism involves competitive interactions at the active sites of these enzymes .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In studies evaluating structure-activity relationships, derivatives of benzaldehyde oximes have demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Insect Growth Regulation

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime has also been evaluated for its insect growth regulatory activity. In experiments involving the desert locust (Schistocerca gregaria), specific derivatives exhibited substantial growth deformities at low dosages, indicating potential use in pest control strategies .

Study on Enzyme Inhibition

In a recent study focusing on enzyme inhibition, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime was tested against AChE and BChE. The results indicated an IC50 value of 0.22 µM for AChE inhibition, demonstrating its potency as a potential therapeutic agent for conditions like Alzheimer's disease .

Antimicrobial Activity Assessment

A series of tests conducted on various derivatives of benzaldehyde oximes revealed that compounds similar to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. These findings suggest that the compound could be further explored for pharmaceutical applications in treating bacterial infections .

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime?

Methodological Answer:

The oxime is typically synthesized via condensation of the aldehyde precursor (3-bromo-4-ethoxy-5-methoxybenzaldehyde) with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under mildly acidic or neutral conditions . Key steps include:

Aldehyde Activation : Ensure the aldehyde is free from oxidation byproducts.

pH Optimization : Maintain pH ~5–6 using sodium acetate or similar buffers to facilitate nucleophilic attack by hydroxylamine.

Reflux Conditions : Heat at 60–80°C for 4–6 hours to drive the reaction to completion.

Purification : Isolate the oxime via vacuum filtration or column chromatography.

Validation : Confirm product formation via FT-IR (C=N stretch at ~1640 cm⁻¹) and ¹H NMR (imine proton at δ 8.1–8.5 ppm) .

Advanced: How can contradictory spectroscopic data for this oxime be resolved in structural elucidation?

Methodological Answer:

Contradictions in NMR or mass spectrometry data often arise from tautomerism (syn/anti isomerism) or residual solvents. To resolve these:

2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish between aldoxime and nitrone tautomers .

Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for proposed tautomers.

Mass Spectrometry (HRMS) : Use high-resolution MS to rule out impurities (e.g., unreacted aldehyde at m/z 258.99 vs. oxime at m/z 274.00) .

X-ray Crystallography : If crystals are obtainable, resolve tautomeric preference definitively .

Basic: What analytical techniques are critical for confirming oxime formation and purity?

Methodological Answer:

FT-IR Spectroscopy : Identify the C=N stretch (1630–1650 cm⁻¹) and N–O stretch (930–960 cm⁻¹) .

¹H/¹³C NMR :

- ¹H: Imine proton (δ 8.1–8.5 ppm) and absence of aldehyde proton (δ ~9.8 ppm).

- ¹³C: C=N carbon at δ 150–160 ppm .

HPLC-PDA : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (Hill formula: C₁₀H₁₂BrNO₃; MW: 274.11 g/mol) .

Advanced: How can tautomeric equilibria of this oxime impact its reactivity in nucleophilic addition reactions?

Methodological Answer:

The syn/anti tautomerism of oximes influences their nucleophilicity and stereochemical outcomes:

Tautomer Identification : Use variable-temperature NMR to observe equilibrium shifts (e.g., coalescence of imine proton signals at elevated temperatures) .

Reactivity Screening :

- Syn-Isomer : Favors nucleophilic attack at the imine carbon due to steric accessibility.

- Anti-Isomer : May undergo [3,3]-sigmatropic rearrangements under acidic conditions.

Computational Modeling : Calculate tautomer stability (ΔG) using Gaussian or ORCA software to predict dominant species in solution .

Basic: What are the recommended storage conditions to prevent degradation of this oxime?

Methodological Answer:

Temperature : Store at –20°C in airtight, light-resistant vials to minimize hydrolysis or oxidation .

Desiccation : Use silica gel or molecular sieves in storage containers to avoid moisture uptake.

Solvent Compatibility : For long-term stability, dissolve in dry DMSO or acetonitrile (avoid protic solvents like water or methanol) .

Advanced: How can researchers address low yields in the oxime’s Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Low yields may stem from steric hindrance from the ethoxy/methoxy groups or competing side reactions:

Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or Ni(COD)₂ for improved aryl bromide activation .

Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance deprotonation in bulky systems.

Microwave-Assisted Synthesis : Reduce reaction time (10–30 min at 100°C) to suppress decomposition .

In Situ FT-IR Monitoring : Track boronic acid consumption to identify kinetic bottlenecks.

Basic: What safety precautions are essential when handling this brominated oxime?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

Ventilation : Use a fume hood to avoid inhalation of bromine-containing vapors .

Waste Disposal : Quench reaction mixtures with 10% NaHSO₃ before disposal to reduce bromine toxicity .

Advanced: How can computational tools predict the biological activity of this oxime?

Methodological Answer:

Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the oxime’s 3D structure (optimized with Avogadro) .

ADMET Prediction (SwissADME) : Assess bioavailability, CYP450 interactions, and blood-brain barrier penetration.

QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends using MOE or Schrödinger .

Basic: What are the documented applications of structurally similar oximes in medicinal chemistry?

Methodological Answer:

Anticancer Agents : Oximes with methoxy/ethoxy groups show topoisomerase inhibition (e.g., etoposide analogs) .

Antibacterial Scaffolds : Brominated oximes disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

Neuroprotective Agents : Oxime nitrogens act as acetylcholinesterase reactivators in organophosphate poisoning .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be rationalized?

Methodological Answer:

Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to identify optimal solvents (e.g., DMF δ = 24.8 MPa¹/² vs. hexane δ = 14.9 MPa¹/²) .

Temperature-Dependent Studies : Measure solubility in ethanol/water mixtures at 25°C vs. 50°C to assess entropy-driven dissolution.

Co-solvent Strategies : Use 10% DMSO in water to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.